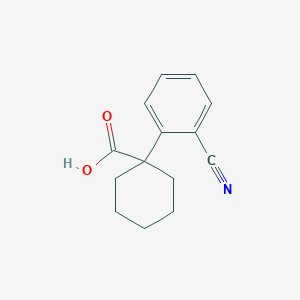

1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid

Description

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

1-(2-cyanophenyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H15NO2/c15-10-11-6-2-3-7-12(11)14(13(16)17)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H,16,17) |

InChI Key |

ANDSSTSAEWHOLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Route

This method involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3). For 1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid, the process typically includes:

- Starting with a cyclohexanecarboxylic acid derivative.

- Generating an acyl chloride intermediate.

- Reacting with 2-cyanobenzene or its derivatives under Friedel-Crafts conditions to form the desired product.

This method is advantageous for its straightforwardness but may require careful control of reaction conditions to avoid polyacylation or rearrangements.

Suzuki Coupling Reaction

The Suzuki coupling provides a powerful and selective method to form the biaryl bond between the cyclohexane ring and the 2-cyanophenyl group:

- Preparation of a halogenated cyclohexane-1-carboxylic acid derivative (e.g., bromocyclohexanecarboxylic acid).

- Coupling with 2-cyanophenylboronic acid in the presence of a palladium catalyst and base.

- This method offers high regioselectivity and functional group tolerance, making it suitable for complex molecules.

Hydrogenation of Benzenecarboxylic Acid Derivatives

An alternative approach involves:

- Starting from 2-cyanobenzoic acid or related benzenecarboxylic acid compounds.

- Hydrogenating the aromatic ring to the cyclohexane ring using rhodium or ruthenium catalysts supported on solids.

- The reaction is conducted in tertiary cyclic amide solvents under controlled temperature and pressure.

- This method allows for the direct conversion of benzenecarboxylic acids to cyclohexanecarboxylic acids with retention of substituents like the cyano group.

Conversion of Cyclohexanecarbonitrile to Cyclohexanecarboxylic Acid

A related synthetic step involves hydrolysis of cyclohexanecarbonitrile derivatives to the corresponding carboxylic acids:

- Reaction of l-(2-ethyl-butyl)-cyclohexanecarbonitrile with aqueous sodium hydroxide under high temperature (up to 250 °C) and pressure in a nickel-lined autoclave.

- The reaction proceeds with high yield (~94%) to the corresponding cyclohexanecarboxylic acid.

- Subsequent acidification and extraction steps isolate the acid product with high purity.

This hydrolysis approach can be adapted for cyanophenyl-substituted cyclohexane nitriles to yield the target carboxylic acid.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The choice of method depends on available starting materials, desired scale, and equipment.

- Friedel-Crafts acylation is less favored for sensitive substituents like cyano groups due to potential side reactions.

- Suzuki coupling is preferred for its mildness and functional group tolerance, especially for complex molecules.

- Hydrogenation methods using rhodium or ruthenium catalysts enable direct conversion of aromatic precursors to cyclohexane derivatives, preserving the cyano substituent intact.

- Hydrolysis of nitrile intermediates under high temperature and pressure is a robust method to obtain the carboxylic acid functionality with excellent yield and purity.

- Reaction conditions such as temperature, pressure, solvent choice, and catalyst loading critically influence the yield and selectivity.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group (-CN) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides.

Mechanistic Insight :

-

In acidic media, the nitrile protonates to form an iminium ion, which reacts with water to generate an amide and finally a carboxylic acid .

-

Under basic conditions, the nitrile undergoes nucleophilic attack by hydroxide to form an amide, followed by saponification .

Reduction Reactions

The nitrile group can be reduced to amines or hydroxymethyl groups using catalytic hydrogenation or stoichiometric reagents.

Notable Example :

-

Reductive amination of the nitrile group in similar compounds (e.g., 4-cyanocyclohex-3-ene-1-carboxylic acid) produces aminomethyl derivatives with >80% yield under H₂/Raney Ni conditions .

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation reactions.

Optimized Conditions :

Cyclohexane Ring Functionalization

The cyclohexane ring undergoes stereoselective hydrogenation and oxidation.

Stereochemical Notes :

-

Hydrogenation of substituted cyclohexanes using Rh catalysts produces cis-dominant isomers due to steric effects .

Nitrile-Specific Reactions

The nitrile group participates in cycloadditions and nucleophilic substitutions.

Safety Note :

Scientific Research Applications

Medicinal Chemistry

1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid has been explored for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

Key Findings :

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis and inhibit tumor growth, making it a candidate for targeted cancer therapies.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific kinases involved in cancer progression, which could be beneficial in developing novel therapeutic agents.

Biological Studies

The biological activity of this compound has been investigated, particularly its antimicrobial and anticancer properties.

Table 1: Summary of Biological Activities

Material Science

In materials science, this compound is utilized in the synthesis of advanced materials with specific electronic properties. Its ability to form stable complexes with metals enhances its applicability in the development of conductive polymers and sensors.

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound in real-world scenarios:

- Anticancer Research : A study demonstrated that modifications to the compound improved its selectivity towards cancer cells while minimizing effects on normal cells. This finding supports its potential use as a lead compound in anticancer drug development.

- Antimicrobial Testing : Research involving the compound's derivatives showed promising results against multidrug-resistant bacterial strains, indicating its potential role in addressing antibiotic resistance.

- Synthesis of Functional Materials : The compound has been used as a precursor in synthesizing functionalized polymers that exhibit unique electronic properties, paving the way for innovations in electronic devices.

Mechanism of Action

The mechanism of action of 1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The cyano group (-CN) in the target compound is more electron-withdrawing than fluoro (-F) or chloro (-Cl), which may increase the acidity of the carboxylic acid group compared to analogs like the 2-fluoro or 4-chloro derivatives .

- Steric and Electronic Effects: Bulky substituents (e.g., trifluoromethyl, bromo-methyl) increase molecular weight and may influence solubility and conformational preferences. For example, the trifluoromethyl derivative exhibits notable water solubility, while bromo-methyl analogs are used as scaffolds in specialized syntheses .

- Thermal Stability : The 4-chloro derivative has a relatively high melting point (153–155°C), suggesting strong intermolecular interactions, possibly due to halogen bonding .

Biological Activity

1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a cyanophenyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 201.27 g/mol. The compound's unique structure may contribute to its biological properties, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study assessing its efficacy found significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest and increased cell death .

The proposed mechanism of action for this compound involves interaction with specific cellular targets, including enzymes and receptors involved in cell proliferation and survival. This interaction may disrupt normal cellular signaling pathways, contributing to its observed biological effects .

Study on Antimicrobial Efficacy

A notable study published in Molecules evaluated the antimicrobial efficacy of various carboxylic acid derivatives, including this compound. The study utilized disk diffusion and broth microdilution methods to assess activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Anticancer Research

In another research effort, the anticancer effects were tested on human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation by approximately 50% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis induction .

Q & A

Q. What are the common synthetic routes for 1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid, and how are intermediates characterized?

Synthesis typically involves cyclohexane ring functionalization and aromatic substitution. A key step is the introduction of the cyanophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by carboxylation. For example, describes sulfonamido-substituted analogs synthesized using sulfonyl chloride intermediates . Characterization employs:

- NMR (1H/13C) to confirm regiochemistry and purity.

- FT-IR for functional groups (e.g., C≡N stretch ~2200 cm⁻¹, carboxylic acid O-H ~2500-3000 cm⁻¹).

- HPLC-MS for molecular weight validation and impurity profiling.

Q. Which analytical techniques are critical for verifying the stereochemical integrity of this compound?

Stereochemical analysis is crucial due to potential chair conformers in the cyclohexane ring. Methods include:

- X-ray crystallography to resolve absolute configuration (e.g., used crystallography for a phenylalanine cyclohexane analog) .

- Circular Dichroism (CD) for enantiomeric excess in chiral derivatives.

- Dynamic NMR to study ring-flipping kinetics and conformational preferences .

Advanced Research Questions

Q. How do electronic effects of the 2-cyanophenyl substituent influence the compound’s reactivity in carboxylation reactions?

The electron-withdrawing cyano group (-C≡N) activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic attacks. This affects carboxylation efficiency:

Q. How can structural modifications at the cyclohexane ring enhance the compound’s biological activity while maintaining solubility?

Rational design involves:

- Bioisosteric replacement : Substituting the cyanophenyl group with thiophene () improves metabolic stability .

- Polar group insertion : Adding hydroxyl or amino groups () enhances aqueous solubility but may reduce membrane permeability .

- SAR studies : Testing derivatives in enzyme inhibition assays (e.g., ’s pyrimidine-carboxamide analogs showed activity via hydrophobic interactions) .

Methodological Challenges & Solutions

Q. How are stereoisomers of this compound resolved, and what pitfalls occur during chiral chromatography?

- Chiral Stationary Phases (CSPs) : Use cellulose- or amylose-based columns (e.g., resolved amino-cyclohexane derivatives using CSPs) .

- Pitfalls : Co-elution of diastereomers due to similar polarity; addressed by optimizing mobile phase (e.g., adding 0.1% formic acid in ) .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Storage Conditions : -20°C under inert gas (N₂/Ar) to prevent oxidation ( recommends -20°C for thiophene analogs) .

- Stabilizers : Co-crystallization with antioxidants (e.g., BHT) or lyophilization with cyclodextrins (’s hydrochloride salt formulation) .

Data Contradictions & Resolution

Q. Why do reported melting points vary for structurally similar derivatives, and how should researchers address this?

Variations arise from polymorphism or impurities. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.